Methyl 2-({3-ethoxy-1,1,1-trifluoro-3-oxo-2-[(phenylsulfonyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core This compound is notable for its diverse functional groups, including an ethoxycarbonyl group, a trifluoromethyl group, and a phenylsulfonylamino group
Properties
Molecular Formula |
C21H23F3N2O6S2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl 2-[[2-(benzenesulfonamido)-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23F3N2O6S2/c1-3-32-19(28)20(21(22,23)24,26-34(29,30)13-9-5-4-6-10-13)25-17-16(18(27)31-2)14-11-7-8-12-15(14)33-17/h4-6,9-10,25-26H,3,7-8,11-12H2,1-2H3 |
InChI Key |
DMZLZAZETOZIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of the ethoxycarbonyl and trifluoromethyl groups through various organic reactions. The phenylsulfonylamino group is then introduced via sulfonylation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzothiophene core allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl and phenylsulfonylamino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The ethoxycarbonyl and trifluoromethyl groups can enhance its lipophilicity, allowing it to cross cell membranes more easily. The phenylsulfonylamino group can interact with specific enzymes or receptors, potentially inhibiting or activating biological pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Compared to other benzothiophene derivatives, METHYL 2-({1-(ETHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups. Similar compounds include:
- METHYL 2-({1-(CARBOXYMETHYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- METHYL 2-({1-(METHOXYCARBONYL)-2,2,2-TRIFLUORO-1-[(PHENYLSULFONYL)AMINO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
